molecular formula C11H9NO4 B1271834 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde CAS No. 68301-78-0

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B1271834
CAS RN: 68301-78-0
M. Wt: 219.19 g/mol
InChI Key: FMYYFKHTWRVDSA-UHFFFAOYSA-N
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Description

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the CAS Number 68301-78-0 . It has a molecular weight of 219.2 and its IUPAC name is 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The molecular structure of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde can be represented by the InChI code 1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a powder that is stored at 4 degrees Celsius . Its molecular weight is 219.2 , and it has a specific InChI code that represents its molecular structure .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research, particularly in the design of new derivatives with antiproliferative activity. Studies have focused on evaluating its efficacy against various human tumor cell lines, such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) . The compound’s ability to inhibit cell proliferation makes it a valuable scaffold for developing potential cancer therapies.

Antimicrobial Activity

The chromene scaffold, to which our compound belongs, is known for its antimicrobial properties. Researchers have synthesized various analogs of this compound to test against a range of microbial strains. The goal is to develop new antimicrobial agents that can combat resistant bacteria and offer alternative treatments for infections .

Antidiabetic Potential

In the realm of antidiabetic drug development, 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde derivatives have been explored for their potential to act as therapeutic agents. Their activity in regulating blood sugar levels and improving insulin sensitivity is of particular interest to researchers aiming to find new solutions for diabetes management .

Anticonvulsant Properties

The compound’s structure has been associated with anticonvulsant activities. By modifying the chromene core, scientists aim to enhance the efficacy and reduce the side effects of existing anticonvulsant medications. This could lead to better management of seizure disorders and an improved quality of life for patients .

Proteomics Research

In proteomics, this compound is utilized for its reactive aldehyde group, which can be used to modify proteins or peptides. This modification can help in studying protein function, interactions, and structure, providing insights into various biological processes and diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes like monoamine oxidase (MAO), which is significant in the treatment of neurological disorders. By inhibiting MAO, derivatives of this compound could potentially be used to treat depression, anxiety, and other related conditions .

Future Directions

The future directions for research on 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of potent leads of 2H/4H-chromene analogs for their promising biological activities could also be a potential area of focus .

properties

IUPAC Name

2-amino-6-methoxy-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYYFKHTWRVDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368820
Record name 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

CAS RN

68301-78-0
Record name 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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